



# Techniques for Assessing CBT-1 Impact on Drug Accumulation

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. **CBT-1** is a bisbenzylisoquinoline plant alkaloid that has been identified as a potent inhibitor of both P-gp and MRP1.[1][2][3] By blocking the function of these efflux pumps, **CBT-1** can restore the sensitivity of resistant cancer cells to chemotherapy.

These application notes provide detailed protocols and methodologies for assessing the impact of **CBT-1** on drug accumulation in cancer cells. The following sections describe key in vitro assays to quantify the inhibitory activity of **CBT-1** on P-gp and MRP1, and to measure the resulting increase in intracellular drug concentration.

## **Key Experiments and Protocols**

Two primary assays are employed to evaluate the inhibitory effect of **CBT-1** on P-gp and MRP1: the Rhodamine 123 accumulation and efflux assay for P-gp and the Calcein-AM efflux assay for MRP1.



# P-glycoprotein (ABCB1) Inhibition Assessment: Rhodamine 123 Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by **CBT-1** leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by measuring the increase in fluorescence intensity.[4]

Experimental Protocol: Rhodamine 123 Accumulation Assay

- a. Cell Culture:
- Culture P-gp overexpressing cells (e.g., SW620 Ad20, MDR-19 HEK293) and a parental sensitive cell line in appropriate cell culture medium.
- Seed cells in 24-well plates at a density of 2 x 10<sup>5</sup> cells per well and allow them to adhere and reach approximately 80% confluency.[5]
- b. Rhodamine 123 Loading and **CBT-1** Treatment:
- Wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
- Prepare working solutions of CBT-1 at various concentrations (e.g., 0.1, 1, 10 μM) in HBSS.
   [1] A known P-gp inhibitor like verapamil or cyclosporin A can be used as a positive control.
   [4]
- Incubate the cells with the CBT-1 working solutions or control vehicle for 30 minutes at 37°C.
- Add Rhodamine 123 to a final concentration of 5-10 μM and incubate for an additional 30-90 minutes at 37°C.[4][6]
- c. Measurement of Intracellular Accumulation:
- After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.[5]
- Lyse the cells using a lysis buffer (e.g., 2% Triton X-100 in HBSS).[5]



- Measure the fluorescence of the cell lysate using a spectrofluorometer with excitation and emission wavelengths of approximately 503 nm and 527 nm, respectively.[7]
- Alternatively, for flow cytometry analysis, detach the cells, wash with ice-cold PBS, and resuspend in PBS for immediate analysis.[6]
- d. Data Analysis:
- Normalize the fluorescence intensity to the protein concentration of the cell lysate or cell number.
- Express the data as a percentage of the fluorescence in control cells (not treated with an inhibitor) or as a fold increase in accumulation compared to the control.

# Multidrug Resistance-Associated Protein 1 (ABCC1) Inhibition Assessment: Calcein-AM Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1.[8][9] Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein. In cells overexpressing MRP1, Calcein-AM is actively extruded before it can be converted, resulting in low intracellular fluorescence. Inhibition of MRP1 by **CBT-1** allows for the intracellular accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence.[8][9]

Experimental Protocol: Calcein-AM Efflux Assay

#### a. Cell Culture:

- Culture MRP1-overexpressing cells (e.g., ABCC1-transfected HEK293) and a corresponding control cell line.
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- b. Calcein-AM Loading and **CBT-1** Treatment:
- Wash the cells with a suitable assay buffer.



- Prepare working solutions of CBT-1 at various concentrations (e.g., 10 μM).[1] A known MRP1 inhibitor like MK-571 can be used as a positive control.
- Add the CBT-1 working solutions or control vehicle to the cells.
- Add Calcein-AM to a final concentration of approximately 0.1 μM and incubate for 15-30 minutes at 37°C.[10]
- c. Measurement of Intracellular Fluorescence:
- After incubation, measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]
- The analysis can also be performed using fluorescence microscopy or flow cytometry.[10]
- d. Data Analysis:
- The degree of fluorescence is inversely proportional to the MRP1 activity.
- Calculate the increase in fluorescence in the presence of CBT-1 compared to the untreated control to determine the extent of MRP1 inhibition.

## **Data Presentation**

The quantitative data on the effect of **CBT-1** on drug accumulation and transporter inhibition is summarized in the tables below.

Table 1: Inhibition of P-glycoprotein (ABCB1) by CBT-1



| Cell Line   | Substrate     | CBT-1<br>Concentration<br>(µM) | Fold Increase<br>in Intracellular<br>Accumulation | Reference |
|-------------|---------------|--------------------------------|---------------------------------------------------|-----------|
| CD56+ cells | Rhodamine 123 | Serum levels from patients     | 2.1 to 5.7                                        | [1][2]    |
| SW620 Ad20  | Vinblastine   | 1                              | Reversal of resistance                            | [1]       |
| SW620 Ad20  | Paclitaxel    | 1                              | Reversal of resistance                            | [1]       |
| SW620 Ad20  | Depsipeptide  | 1                              | Reversal of resistance                            | [1]       |

Table 2: Inhibition of Multidrug Resistance-Associated Protein 1 (ABCC1) by CBT-1

| Cell Line                        | Substrate | CBT-1<br>Concentration<br>(µM) | Effect                           | Reference |
|----------------------------------|-----------|--------------------------------|----------------------------------|-----------|
| MRP1-<br>overexpressing<br>cells | Calcein   | 10                             | Complete inhibition of transport | [1][2]    |

Table 3: CBT-1 IC50 Value for P-glycoprotein (ABCB1)

| Assay                            | IC50 (μM) | Reference |
|----------------------------------|-----------|-----------|
| [125I]-IAAP labeling competition | 0.14      | [1][2]    |

## **Visualizations**

Diagrams of Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of CBT-1 action on drug accumulation.





Click to download full resolution via product page

Caption: Workflow for Rhodamine 123 accumulation assay.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1((R)) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting ABCB1 and ABCC1 with their Specific Inhibitor CBT-1® can Overcome Drug Resistance in Osteosarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Intracellular rhodamine 123 (Rho123) accumulation assay [bio-protocol.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [Techniques for Assessing CBT-1 Impact on Drug Accumulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192453#techniques-for-assessing-cbt-1-impact-on-drug-accumulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com